molecular formula C8H12N2O B13520548 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanal

3-(1,3-dimethyl-1H-pyrazol-5-yl)propanal

Cat. No.: B13520548
M. Wt: 152.19 g/mol
InChI Key: HZGWGYWUSIRKDO-UHFFFAOYSA-N
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Description

3-(1,3-Dimethyl-1H-pyrazol-5-yl)propanal is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and a propanal group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanal typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate aldehyde. One common method is the condensation reaction between 1,3-dimethyl-1H-pyrazole and propanal in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethyl-1H-pyrazol-5-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,3-Dimethyl-1H-pyrazol-5-yl)propanal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanal involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that prevent substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dimethyl-1H-pyrazol-5-yl)propanal is unique due to its specific substitution pattern on the pyrazole ring and the presence of an aldehyde group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(2,5-dimethylpyrazol-3-yl)propanal

InChI

InChI=1S/C8H12N2O/c1-7-6-8(4-3-5-11)10(2)9-7/h5-6H,3-4H2,1-2H3

InChI Key

HZGWGYWUSIRKDO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CCC=O)C

Origin of Product

United States

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